Methyl 6-hydroxy-1H-indole-2-carboxylate

Description

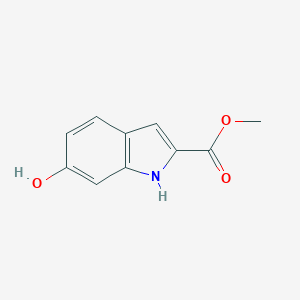

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)9-4-6-2-3-7(12)5-8(6)11-9/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHGZEXEKZRMIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441379 | |

| Record name | Methyl 6-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116350-38-0 | |

| Record name | Methyl 6-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-hydroxy-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-hydroxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of Methyl 6-hydroxy-1H-indole-2-carboxylate, an indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also draws upon data from closely related analogs to provide a foundational understanding of its expected characteristics.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₀H₉NO₃.[1] It features an indole scaffold, which is a prevalent structural motif in many biologically active compounds.[2] The structure consists of a bicyclic system with a fused benzene and pyrrole ring, substituted with a hydroxyl group at the 6-position and a methyl carboxylate group at the 2-position.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Theoretical) | 6-Hydroxy-1H-indole-2-carboxylic acid (Experimental) | 6-Hydroxyindole (Experimental) |

| Molecular Formula | C₁₀H₉NO₃[1] | C₉H₇NO₃[3] | C₈H₇NO[4] |

| Molecular Weight | 191.18 g/mol [1] | 177.16 g/mol [3] | 133.15 g/mol [4] |

| Melting Point | Not available | 236 °C (decomposes) | 126-132 °C[5] |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

| pKa | Not available | Not available | Not available |

| XlogP (Predicted) | 2.1[1] | Not available | Not available |

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route could involve the protection of the hydroxyl group of a suitable precursor, followed by the construction of the indole ring system and subsequent esterification. One common method for forming the indole nucleus is the Fischer indole synthesis. An alternative modern approach involves the catalyst-free condensation of carboxymethyl cyclohexadienones with amines.

A general workflow for the synthesis could be conceptualized as follows:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols for Related Syntheses

Synthesis of 6-Hydroxyindoles via Condensation:

A reported catalyst-free method involves the reaction of carboxymethyl cyclohexadienones with various amines to yield 6-hydroxyindoles. The general procedure is as follows:

-

A solution of the carboxymethyl cyclohexadienone (1 equivalent) in a suitable solvent (e.g., CH₂Cl₂) is prepared.

-

The amine (2.2 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Synthesis of 6-Hydroxyindole via Hydrogenation:

Another established method involves the deprotection of a protected 6-hydroxyindole derivative.[1]

-

6-Benzyloxyindole is suspended in acetone under a nitrogen atmosphere and cooled in an ice bath.

-

10% Palladium on carbon is added to the suspension.

-

The nitrogen atmosphere is replaced with hydrogen, and the reaction is stirred under a positive pressure of hydrogen for several hours.

-

The reaction mixture is filtered through celite and concentrated in vacuo.

-

The crude product is purified by silica gel chromatography.

Characterization

The characterization of this compound would involve a suite of spectroscopic techniques to confirm its structure and purity.

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole NH proton, aromatic protons on the benzene and pyrrole rings, the hydroxyl proton, and the methyl ester protons. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the indole ring system, and the methyl carbon of the ester. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretching of the ester, and C-H and C=C stretching of the aromatic rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (191.18 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass and confirm the elemental composition.[1] |

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively studied. However, the indole nucleus is a "privileged" structure in medicinal chemistry, found in a vast number of compounds with diverse pharmacological activities.[2] Derivatives of indole-2-carboxylates have been investigated for a range of therapeutic applications.

Potential Areas of Biological Relevance

-

Anticancer Activity: Many indole derivatives exhibit potent anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and the modulation of kinase activity.[5]

-

Antiviral Activity: The indole scaffold is present in several antiviral agents.[2]

-

Neurological Activity: Indole-2-carboxylate derivatives have been characterized as antagonists of the N-methyl-D-aspartate (NMDA) receptor, suggesting potential applications in neurological disorders.

Given the structural similarity to other biologically active indoles, it is plausible that this compound could interact with various biological targets. A hypothetical workflow for investigating its biological activity is presented below.

Caption: A logical workflow for the biological evaluation of this compound.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. Experimental investigations, such as those outlined in the workflow, would be necessary to determine its therapeutic potential.

References

Synthesis and Characterization of Methyl 6-hydroxy-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 6-hydroxy-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details a proposed synthetic pathway and outlines the analytical techniques used to verify the structure and purity of the target compound.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for indole synthesis, such as the Fischer or Reissert indole syntheses, followed by esterification. A potential starting material is 4-aminophenol, which can undergo a series of reactions to form the indole ring, followed by esterification to yield the final product.

A generalized reaction scheme is presented below. This is a proposed pathway and may require optimization of reaction conditions, solvents, and catalysts to achieve high yields and purity.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic and physical methods.

Logical Characterization Workflow

Caption: Logical workflow for the characterization of a synthesized compound.

Predicted Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | PubChem |

| Molecular Weight | 191.18 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.0655 |

| [M+Na]⁺ | 214.0475 |

| [M-H]⁻ | 190.0509 |

Representative Experimental Data of a Related Compound

For comparative purposes, the following table presents experimental data for a structurally similar compound, Methyl 4-hydroxy-2-methyl-1H-indole-6-carboxylate .[2]

Table 3: Experimental Data for Methyl 4-hydroxy-2-methyl-1H-indole-6-carboxylate

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Melting Point | 148-149 °C |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of indole derivatives can be adapted from established literature procedures. The following are generalized protocols that would need to be optimized for the specific synthesis of this compound.

General Protocol for Fischer Indole Synthesis

-

Hydrazone Formation: The starting aryl hydrazine (derived from 4-aminophenol) is reacted with an appropriate keto-acid or ester (e.g., pyruvic acid or a pyruvate ester) in a suitable solvent (e.g., ethanol or acetic acid), often with acid catalysis, to form the corresponding hydrazone.

-

Cyclization: The isolated hydrazone is heated in the presence of a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) to induce cyclization and elimination of ammonia, affording the indole ring.

-

Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

General Protocol for Fischer Esterification

-

Reaction Setup: The indole carboxylic acid is dissolved or suspended in an excess of methanol.

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is carefully added to the mixture.

-

Reaction: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be further purified by recrystallization or column chromatography.

General Protocol for NMR, MS, and IR Analysis

-

¹H and ¹³C NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a standard NMR spectrometer.

-

Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Infrared (IR) Spectroscopy: The presence of key functional groups (e.g., N-H, O-H, C=O) is confirmed by analyzing the IR spectrum of the compound, typically obtained as a KBr pellet or a thin film.

-

Melting Point: The melting point of the solid purified compound is determined using a standard melting point apparatus to assess its purity.

References

An In-depth Technical Guide to Methyl 6-hydroxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 116350-38-0

This technical guide provides a comprehensive overview of Methyl 6-hydroxy-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, outlines a potential synthetic route, and explores its biological relevance and potential applications.

Chemical and Physical Properties

This compound is a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds. The presence of the hydroxyl and carboxylate functional groups makes it a versatile intermediate for further chemical modifications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 116350-38-0 | [2] |

| Molecular Formula | C₁₀H₉NO₃ | [3] |

| Molecular Weight | 191.18 g/mol | [3] |

| IUPAC Name | This compound | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | [4] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | |

| pKa | Not available | |

| LogP | Not available |

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

Caption: A potential synthetic workflow for this compound.

Experimental Protocol: Fischer Indole Synthesis (General Procedure)

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

-

Formation of the Hydrazine:

-

Dissolve the starting aniline (e.g., 4-aminophenol) in an appropriate acidic solution (e.g., hydrochloric acid).

-

Cool the solution in an ice bath and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Reduce the diazonium salt in situ using a suitable reducing agent, such as sodium sulfite, to yield the corresponding hydrazine.

-

-

Condensation and Cyclization:

-

React the hydrazine intermediate with a ketone or aldehyde containing an α-methylene group (e.g., methyl pyruvate) in a suitable solvent.

-

Add a catalyst, typically a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid), to the reaction mixture.

-

Heat the mixture under reflux for a specified period to facilitate the cyclization and formation of the indole ring.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize it with a base.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Biological Activity and Potential Applications

Indole derivatives are known to possess a wide range of biological activities, and this compound is a valuable scaffold for the development of novel therapeutic agents. While specific studies on this exact molecule are limited, the broader class of indole-2-carboxylates has been investigated for various pharmacological effects.

Potential Biological Activities:

-

Anticancer: Indole derivatives have been explored for their potential as anticancer agents, targeting various mechanisms including the inhibition of tubulin polymerization, kinase signaling, and induction of apoptosis.

-

Antiviral: Certain indole-2-carboxylate derivatives have demonstrated inhibitory activity against a range of viruses, including influenza and HIV.[5]

-

Antioxidant: The phenolic hydroxyl group on the indole ring suggests potential antioxidant properties, which could be beneficial in conditions associated with oxidative stress.[6]

-

Enzyme Inhibition: The indole nucleus can serve as a template for the design of inhibitors for various enzymes implicated in disease pathways.

Logical Relationship of Indole Scaffolds in Drug Discovery:

Caption: The role of the indole scaffold in a typical drug discovery workflow.

Signaling Pathway Involvement (Hypothetical)

Given the known activities of related indole compounds, it is plausible that this compound or its derivatives could modulate key signaling pathways involved in cell growth, proliferation, and inflammation. For instance, many anticancer agents target receptor tyrosine kinase (RTK) signaling pathways.

Hypothetical Signaling Pathway Modulation:

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its indole core, substituted with reactive hydroxyl and ester functionalities, provides ample opportunities for chemical diversification. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound and its derivatives. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers in their exploration of this promising chemical entity.

References

- 1. Buy Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate (EVT-13845090) [evitachem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. 116350-38-0|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

"Methyl 6-hydroxy-1H-indole-2-carboxylate molecular structure and weight"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and a generalized synthetic approach for Methyl 6-hydroxy-1H-indole-2-carboxylate. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Molecular Properties and Structure

This compound is a derivative of the indole heterocyclic system, characterized by a hydroxyl group at the 6-position and a methyl carboxylate group at the 2-position of the indole ring. Its chemical formula is C₁₀H₉NO₃.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for straightforward reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| CAS Number | 116350-38-0 |

Molecular Structure Diagram

Caption: Molecular Structure of this compound.

Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of this compound is not prominently available in the current body of scientific literature. However, based on established methodologies for the synthesis of analogous indole derivatives, a generalized synthetic route can be proposed. The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system and serves as a logical foundation for a potential synthetic pathway.[1]

General Synthetic Approach: A Proposed Fischer Indole Synthesis Route

This proposed method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a pyruvate ester.

Reaction Scheme:

4-Hydroxyphenylhydrazine + Methyl Pyruvate → this compound

Generalized Laboratory Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxyphenylhydrazine hydrochloride in a suitable solvent such as absolute ethanol or glacial acetic acid.

-

Reagent Addition: To this solution, add a stoichiometric equivalent of methyl pyruvate.

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the reaction mixture.

-

Thermal Conditions: Heat the mixture to reflux and maintain this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities, mechanisms of action, or any associated signaling pathways for this compound.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological functions.[2] Various indole derivatives have been reported to possess significant pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties. For example, certain indole-2-carboxylic acid derivatives have been explored as potential inhibitors of HIV-1 integrase, and others have been designed as antagonists for various cellular receptors.[3]

Given the prevalence of the hydroxylated indole motif in biologically active molecules, it is plausible that this compound may exhibit interesting pharmacological properties. However, empirical data from biological screening and mechanistic studies are required to substantiate any such potential.

Conclusion and Future Directions

This technical guide consolidates the available chemical data for this compound and proposes a viable, albeit generalized, synthetic strategy. The significant gap in the literature regarding its biological effects presents a clear opportunity for future investigation. Researchers in the fields of medicinal chemistry and pharmacology may consider this compound a novel candidate for screening in various disease models. Elucidation of its synthesis and biological profile could pave the way for the development of new therapeutic agents.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Indole-2-Carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, derivatives of indole-2-carboxylic acid have garnered significant attention due to their therapeutic potential across various disease areas, including oncology, virology, and inflammation. This technical guide provides a comprehensive literature review of indole-2-carboxylate and its amide derivatives, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action.

Synthesis of Indole-2-Carboxylate Derivatives

The synthesis of indole-2-carboxylate derivatives often begins with the indole-2-carboxylic acid core, which can be modified at several positions to generate diverse chemical entities. Common synthetic strategies involve the esterification or amidation of the carboxylic acid group, as well as substitutions on the indole ring.

One prevalent method for creating indole-2-carboxamide derivatives is the coupling of indole-2-carboxylic acids with various amines. This is typically achieved using a coupling reagent such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM)[1].

Another key synthetic route is the Fischer indole synthesis, which can be used to construct the indole ring itself from phenylhydrazine derivatives and α-keto acids, such as 2-oxopropanoic acid, in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA)[1]. Subsequent alkaline hydrolysis of the resulting esters yields the corresponding carboxylic acids, which are then available for further derivatization[1].

More advanced methods include palladium-catalyzed aerobic amination of aryl C-H bonds to directly form the indole-2-carboxylate structure from 2-acetamido-3-aryl-acrylates[2]. This approach offers a more atom-economical and direct route to these valuable compounds[2].

A general workflow for the synthesis of indole-2-carboxamide derivatives is depicted below.

Biological Activities and Structure-Activity Relationships

Indole-2-carboxylate derivatives have demonstrated a remarkable range of biological activities, which are summarized in the tables below. The specific activity is often dictated by the nature and position of substituents on the indole scaffold.

Many indole-2-carboxamide derivatives have been investigated as potential anticancer agents, with some acting as dual inhibitors of key signaling proteins like the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2)[1]. The structure-activity relationship studies reveal that the presence of a phenethyl moiety is often crucial for potent antiproliferative action[1].

For instance, certain 5-chloro-3-methyl-1H-indole-2-carboxamides coupled with phenethylamines bearing heterocyclic moieties like morpholine or 2-methylpyrrolidine have shown significant antiproliferative activity against various cancer cell lines, with GI50 values in the nanomolar range[1].

| Compound | R1 | R2 | R3 | R4 | Mean GI50 (µM) | Target | Reference |

| 5d | Cl | H | H | 4-morpholin-4-yl phenethyl | 0.95 - 1.50 | EGFR/CDK2 | [1] |

| 5e | Cl | H | H | 2-methylpyrrolidin-1-yl phenethyl | 0.95 | EGFR/CDK2 | [1] |

| 5h | Cl | H | H | 4-(pyrrolidin-1-yl)phenethyl | 0.95 - 1.50 | EGFR/CDK2 | [1] |

| 5i | Cl | H | H | 4-(piperidin-1-yl)phenethyl | 0.95 - 1.50 | EGFR/CDK2 | [1] |

| 5j | Cl | H | H | 4-(4-methylpiperazin-1-yl)phenethyl | 0.95 - 1.50 | EGFR/CDK2 | [1] |

| 5k | Cl | H | H | 4-(4-acetylpiperazin-1-yl)phenethyl | 0.95 - 1.50 | EGFR/CDK2 | [1] |

Table 1: Antiproliferative activity of selected indole-2-carboxamide derivatives.[1]

The proposed mechanism for these dual inhibitors involves the induction of apoptosis, as evidenced by the upregulation of apoptotic markers such as caspases 3, 8, and 9, cytochrome C, Bax, and p53, along with the downregulation of the anti-apoptotic protein Bcl2[1].

Indole-2-carboxylate derivatives have also been identified as promising antiviral agents, particularly against HIV-1 and other viruses. Some derivatives function as HIV-1 integrase strand transfer inhibitors (INSTIs)[3][4]. The indole nucleus and the C2-carboxylic acid group are thought to chelate with two Mg2+ ions in the active site of the integrase enzyme[3][4].

Structural optimizations have shown that substitutions at the C3 and C6 positions of the indole ring can significantly enhance inhibitory activity. For example, the introduction of a C6-halogenated benzene ring can lead to effective π-π stacking interactions with viral DNA[3][4].

| Compound | Description | IC50 (µM) | Target | Reference |

| 1 | Indole-2-carboxylic acid | 32.37 | HIV-1 Integrase | [3][4] |

| 17a | C6-halogenated benzene derivative | 3.11 | HIV-1 Integrase | [3][4] |

| 4a | 2-methoxyphenyl at C3 | 10.06 - 15.70 | HIV-1 Integrase | [3] |

| 4b | 3-methoxyphenyl at C3 | 10.06 - 15.70 | HIV-1 Integrase | [3] |

| 8f | Indole-2-carboxylate derivative | 9.43 | Influenza A | [5] |

| 14f | Indole-2-carboxylate derivative | 7.53 | Influenza A | [5][6] |

Table 2: Antiviral activity of selected indole-2-carboxylate derivatives.

Beyond anticancer and antiviral applications, indole-2-carboxylate derivatives have been explored for a multitude of other therapeutic uses. These include roles as:

-

IDO1/TDO dual inhibitors: Certain 6-acetamido-indole-2-carboxylic acid derivatives have shown potent inhibition of both indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immune evasion[7].

-

CB1 receptor allosteric modulators: 1H-indole-2-carboxamides have been developed as negative allosteric modulators of the cannabinoid receptor 1 (CB1), which has implications for various neurological and psychiatric disorders[8].

-

Antioxidants: Novel N-substituted indole-2-carboxylic acid derivatives and indole-2-carboxamides have been synthesized and screened for their antioxidant potential[9].

Experimental Protocols

This section provides a generalized overview of the key experimental methodologies cited in the literature for the synthesis and biological evaluation of indole-2-carboxylate derivatives.

-

Preparation of Indole-2-carboxylic Acid: To a solution of the corresponding indole-2-carboxylate ester in a suitable solvent (e.g., a mixture of ethanol and water), an aqueous solution of a base (e.g., sodium hydroxide) is added. The mixture is heated to reflux and stirred for several hours. After cooling, the solution is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid, which is then filtered, washed with water, and dried[1].

-

Amide Coupling: The synthesized indole-2-carboxylic acid (1 equivalent) is dissolved in an anhydrous solvent like DCM. To this solution, the desired amine (1.2 equivalents), a coupling reagent such as BOP (1.2 equivalents), and a base like DIPEA (2.5 equivalents) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the final indole-2-carboxamide derivative[1].

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator at 37 °C with 5% CO2.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a series of dilutions) for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (the concentration that inhibits cell growth by 50%) is determined[1].

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the HIV-1 integrase enzyme, a donor DNA substrate, and a target DNA substrate in a suitable buffer.

-

Inhibitor Addition: The test compounds (indole-2-carboxylate derivatives) are added to the reaction mixture at various concentrations.

-

Incubation: The reaction is initiated and incubated at 37 °C for a specific time to allow for the strand transfer reaction to occur.

-

Detection: The amount of strand transfer product is quantified using a suitable method, such as an ELISA-based assay or gel electrophoresis.

-

IC50 Determination: The concentration of the compound that inhibits the integrase activity by 50% (IC50) is calculated from the dose-response curve[3][4].

The general workflow for a biological screening cascade for these derivatives is illustrated below.

Conclusion

Indole-2-carboxylate derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The synthetic accessibility of this scaffold allows for extensive structural modifications, leading to the identification of potent and selective inhibitors for various therapeutic targets. The structure-activity relationships highlighted in this review provide a roadmap for the rational design of novel drug candidates. Further exploration of this chemical space is warranted to fully exploit the therapeutic potential of indole-2-carboxylate derivatives in addressing unmet medical needs.

References

- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 5. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

"physicochemical properties of Methyl 6-hydroxy-1H-indole-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxy-1H-indole-2-carboxylate is an organic compound belonging to the indole class of heterocyclic molecules. The indole scaffold is a core structural component in numerous biologically active compounds, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the available physicochemical properties, general synthetic approaches, and methods for property determination relevant to this compound. Due to the limited availability of experimental data for this specific molecule, this guide also includes information on closely related indole derivatives to provide a comparative context.

Physicochemical Properties

Table 1: Physicochemical Data for this compound and Related Compounds

| Property | This compound | Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate[1] | Methyl indole-6-carboxylate[2] | Methyl indole-2-carboxylate[3] |

| CAS Number | 116350-38-0 | 1553225-70-9 | 50820-65-0 | 1202-04-6 |

| Molecular Formula | C₁₀H₉NO₃ | C₁₁H₁₁NO₃ | C₁₀H₉NO₂ | C₁₀H₉NO₂ |

| Molecular Weight ( g/mol ) | 191.18 | 205.21 | 175.18 | 175.18 |

| Melting Point (°C) | Data not available | ~148–149 | 76-80 | 151 |

| Boiling Point (°C) | Data not available | Data not available | Data not available | 331.7±15.0 (Predicted) |

| logP (Predicted) | 2.1 (XlogP) | Data not available | Data not available | Data not available |

| Water Solubility | Data not available | Slightly soluble (2.5 g/L at 25 °C) | Data not available | 470 mg/L (25 °C) |

| pKa (Predicted) | Data not available | Data not available | Data not available | 14.97±0.30 |

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of physicochemical properties of this compound are not explicitly described in the reviewed literature. However, general methodologies for the synthesis of indole derivatives and the characterization of their properties are well-established.

General Synthesis of Indole-2-carboxylates

The synthesis of indole derivatives can be achieved through various established methods. The choice of method often depends on the desired substitution pattern on the indole ring.

1. Fischer Indole Synthesis: This is a widely used method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of a 2-carboxylate derivative, a pyruvate ester is typically used.

Logical Workflow for Fischer Indole Synthesis

Caption: General workflow of the Fischer Indole Synthesis.

2. Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a base, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be esterified.

Experimental Workflow for Reissert Indole Synthesis

Caption: General workflow of the Reissert Indole Synthesis.

Determination of Physicochemical Properties

1. Melting Point: The melting point is typically determined using a capillary melting point apparatus. The crystalline solid is packed into a capillary tube and heated, and the temperature range over which the solid melts is recorded.

2. Solubility: Solubility is determined by adding a known amount of the compound to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.

3. Partition Coefficient (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The "shake-flask" method is a common technique where the compound is dissolved in a mixture of octanol and water. After separation of the two phases, the concentration of the compound in each phase is determined to calculate the partition coefficient.

4. Acidity Constant (pKa): The pKa can be determined by various methods, including potentiometric titration, UV-Vis spectroscopy, or NMR spectroscopy.[4]

-

Potentiometric Titration: A solution of the compound is titrated with a standard acid or base, and the pH is measured as a function of the titrant volume. The pKa is determined from the midpoint of the titration curve.

-

NMR Spectroscopy: The chemical shifts of certain protons in a molecule can be pH-dependent. By acquiring NMR spectra at different pH values, a titration curve of chemical shift versus pH can be generated, and the pKa can be calculated from this curve.[4]

Logical Relationship for pKa Determination via NMR

Caption: Workflow for determining pKa using NMR spectroscopy.

Biological Activity

There is limited specific information available on the biological activity of this compound. However, the indole-2-carboxylate scaffold is of interest in medicinal chemistry. For instance, certain derivatives of indole-2-carboxylate have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor at the glycine recognition site, suggesting potential applications in neurological disorders.[5] Additionally, the structurally related 5,6-dihydroxyindole-2-carboxylic acid is a biosynthetic precursor to melanins and has been the subject of biological activity studies. It is plausible that this compound could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules. Further research is required to elucidate the specific biological profile of this compound.

References

- 1. Buy Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate (EVT-13845090) [evitachem.com]

- 2. 吲哚-6-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl indole-2-carboxylate | 1202-04-6 [amp.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Hydroxyindole Compounds

Abstract

The indole nucleus, a bicyclic aromatic heterocycle, represents a cornerstone of medicinal chemistry and natural product science. When functionalized with a hydroxyl group, it forms the class of hydroxyindoles, compounds of profound biological significance. This technical guide provides a comprehensive exploration of the discovery and history of hydroxyindole compounds, from the early structural elucidation of indole to the landmark identification of serotonin and the subsequent explosion of research into their physiological roles and therapeutic potential. We delve into the key scientific milestones, detail the experimental methodologies that underpinned these discoveries, and present quantitative data and critical biochemical pathways. This document serves as a detailed resource for professionals engaged in pharmacology, drug discovery, and neurobiology, offering a historical foundation for contemporary research on this vital chemical scaffold.

The Genesis of Indole Chemistry

The story of hydroxyindoles begins with the parent compound, indole. The initial development of indole chemistry is intrinsically linked to the study of the vibrant blue dye, indigo.

-

1866: Adolf von Baeyer, a German chemist, first synthesized indole by reducing oxindole with zinc dust.[1] This foundational work laid the groundwork for understanding the core indole structure.

-

1869: Baeyer proposed the correct chemical formula for indole, a structure consisting of a benzene ring fused to a pyrrole ring.[1]

Interest in the indole scaffold intensified in the 1930s with the discovery that it is the central structural motif in the essential amino acid tryptophan and a vast array of important alkaloids.[1] This realization marked a shift from industrial chemistry to biological and medicinal research, setting the stage for the discovery of its hydroxylated derivatives.

The Landmark Discovery of Serotonin (5-Hydroxytryptamine)

The most significant chapter in the history of hydroxyindoles is the discovery of serotonin (5-hydroxytryptamine, or 5-HT), a molecule that revolutionized our understanding of neurochemistry and physiology. The discovery was a confluence of two independent lines of research.

2.1 The "Enteramine" Thread (1930s)

In the 1930s, Italian scientist Vittorio Erspamer was investigating extracts from enterochromaffin cells of the gastrointestinal tract.[2][3] He discovered a previously unknown substance that caused strong contractions of intestinal smooth muscle.[3] He named this molecule "enteramine." [2] For over a decade, the identity of this potent gut-stimulating substance remained a mystery.

2.2 The "Serotonin" Thread (1940s)

Meanwhile, at the Cleveland Clinic in the United States, a team comprising Irvine Page, Arda Green, and Maurice Rapport was searching for a vasoconstrictor agent in the blood that they believed might be linked to hypertension.[4] In 1948, they successfully isolated and crystallized a substance from beef serum that potently constricted blood vessels.[4][5] They named it "serotonin," a portmanteau of "serum" and "tonic" to reflect its origin and its effect on vascular tone.[3][5]

2.3 Unification and Structural Elucidation

The final piece of the puzzle fell into place in the early 1950s:

-

1951: The chemical structure of serotonin was confirmed through the first chemical synthesis by Hamlin and Fischer.[3]

-

1952: It was definitively proven that Erspamer's "enteramine" and the Cleveland Clinic's "serotonin" were the exact same chemical compound.[2][3] The molecule was chemically identified as 5-hydroxytryptamine (5-HT).[6]

-

1952: Dr. Betty Twarog, a biochemist working in Page's lab, subsequently discovered the presence of serotonin in the mammalian brain, theorizing it was a neurotransmitter.[4] This pivotal finding opened the door to understanding its crucial role in the central nervous system.

The decades that followed saw an explosion of research, identifying numerous serotonin receptor subtypes and its involvement in a vast array of physiological processes, including mood, sleep, appetite, and cognition.[2]

Other Biologically Important Hydroxyindoles

While serotonin is the most famous hydroxyindole, several other related compounds are critical to biology and medicine.

3.1 5-Hydroxyindoleacetic Acid (5-HIAA)

Shortly after the discovery of serotonin, researchers Sjoerdsma, Udenfriend, and their colleagues elucidated its primary metabolic pathway.[7][8] They identified 5-hydroxyindoleacetic acid (5-HIAA) as the major breakdown product of serotonin.[7] This metabolic process, occurring mainly in the liver and kidneys, involves oxidative deamination by monoamine oxidase (MAO) followed by oxidation by aldehyde dehydrogenase (ALDH).[9] The discovery of 5-HIAA provided a crucial diagnostic tool; its measurement in a 24-hour urine sample is still used as a primary biomarker for diagnosing and monitoring serotonin-secreting neuroendocrine (carcinoid) tumors.[10]

3.2 Plant and Fungal Hydroxyindoles

Hydroxyindoles are not exclusive to animals. They are widely distributed in the plant and fungal kingdoms. A notable example is psilocin (4-hydroxy-N,N-dimethyltryptamine) , a naturally occurring psychedelic compound found in most psychedelic mushrooms. Its structure, featuring a hydroxyl group at the 4-position of the indole ring, is responsible for its psychoactive effects.

3.3 Other Isomers: 3-, 6-, and 7-Hydroxyindole

Modern research continues to explore the biological roles of other hydroxyindole isomers. Recent studies have identified that compounds like 3-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole can function as inhibitors of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases.[11][12] This research highlights that even subtle changes in the hydroxyl group's position on the indole ring can lead to distinct biological activities.[11]

The Hydroxyindole Scaffold in Drug Development

The indole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to numerous biological targets with high affinity.[13] The addition of a hydroxyl group further enhances its drug-like properties by providing a site for hydrogen bonding, a critical interaction for drug-receptor binding. This has led to the development of a multitude of drugs based on the hydroxyindole or broader indole structure.

-

Triptans: A class of drugs for treating migraines (e.g., Sumatriptan) are serotonin receptor agonists.

-

SSRIs: Selective Serotonin Reuptake Inhibitors (e.g., Fluoxetine) are a cornerstone of depression treatment, acting by increasing synaptic levels of serotonin.

-

Anticancer Agents: The indole scaffold is a key component in many anticancer drugs, including the vinca alkaloids (vincristine, vinblastine), which inhibit microtubule formation.[14]

Data Summary

The following tables summarize key quantitative and qualitative data related to the discovery and properties of primary hydroxyindole compounds.

Table 1: Timeline of Key Discoveries in Hydroxyindole Research

| Year(s) | Discovery or Milestone | Key Researchers/Contributors | Significance |

| 1866 | First synthesis of the parent compound, indole. | Adolf von Baeyer | Established the foundational chemistry of the indole ring system.[1] |

| 1935 | Discovery of "enteramine," a smooth muscle contractor in the gut. | Vittorio Erspamer | First identification of a biologically active hydroxyindole compound.[2][6] |

| 1948 | Isolation and naming of "serotonin," a vasoconstrictor from blood serum. | Page, Green, Rapport | Independent discovery and naming of the same molecule.[4][6] |

| 1951 | First chemical synthesis of 5-hydroxytryptamine (5-HT). | Hamlin and Fischer | Confirmed the chemical structure of serotonin.[3] |

| 1952 | Confirmation that enteramine and serotonin are the same molecule (5-HT). | Multiple labs | Unified two separate fields of research.[2][3] |

| 1952 | Discovery of serotonin in the mammalian brain. | Betty Twarog | Established serotonin's role as a neurotransmitter.[4] |

| ~1955 | Elucidation of the serotonin metabolic pathway to 5-HIAA. | Sjoerdsma, Udenfriend | Identified the primary metabolite and provided a key diagnostic marker.[7][8] |

Table 2: Properties of Key Hydroxyindole Compounds

| Compound Name | Systematic Name | Molar Mass ( g/mol ) | Primary Biological Role / Significance |

| 5-Hydroxyindole | 1H-Indol-5-ol | 133.15 | Core structure, human metabolite.[15] |

| Serotonin (5-HT) | 5-Hydroxytryptamine | 176.22 | Neurotransmitter, vasoconstrictor, gut motility regulator.[6] |

| 5-HIAA | 5-Hydroxyindoleacetic acid | 191.18 | Primary metabolite of serotonin, biomarker for carcinoid tumors.[10] |

| Psilocin | 4-Hydroxy-N,N-dimethyltryptamine | 204.27 | Psychoactive compound found in psychedelic mushrooms.[16] |

| 3-Hydroxyindole | 1H-Indol-3-ol | 133.15 | Potent inhibitor of ferroptosis in neuronal cells.[11] |

Key Experimental Protocols

The following sections describe the conceptual and methodological basis for key experiments in the history of hydroxyindole research.

6.1 Protocol 1: Conceptual Methodology for the Isolation of Serotonin (Historical)

This protocol is based on the principles employed by Rapport, Green, and Page in the 1940s.[3][4]

-

Source Material Acquisition: Large volumes of blood (e.g., from oxen) were collected and allowed to clot to form serum, which is rich in platelets that release serotonin during clotting.[4]

-

Initial Extraction: The serum was treated with acetone to precipitate proteins and extract smaller, acetone-soluble molecules, including serotonin.[3]

-

Purification and Crystallization: The crude extract underwent a series of complex and laborious purification steps. This involved multiple precipitations, solvent extractions, and adjustments of pH to selectively isolate the vasoconstrictor substance.

-

Final Isolation: The highly purified substance was eventually crystallized, yielding a small amount of pure serotonin for chemical analysis.[4] This process, which took months, demonstrated immense perseverance and skill in natural product chemistry.

6.2 Protocol 2: General Methodology for 24-Hour Urine 5-HIAA Analysis

This protocol outlines the modern clinical standard for measuring 5-HIAA levels.

-

Patient Preparation: The patient is instructed to avoid serotonin-rich foods (e.g., bananas, walnuts, pineapples, tomatoes) for 24-48 hours prior to and during the collection period to prevent falsely elevated results.

-

Sample Collection: The patient collects all urine produced over a 24-hour period into a specific container provided by the laboratory. The container includes an acid preservative (e.g., hydrochloric acid) to stabilize the 5-HIAA.

-

Sample Preparation: In the laboratory, the total volume of the 24-hour collection is measured and recorded. An aliquot is taken for analysis.

-

Analysis by HPLC: The sample is typically analyzed using High-Performance Liquid Chromatography (HPLC).

-

The urine sample is injected into the HPLC system.

-

The components are separated on a chromatography column.

-

5-HIAA is detected using an electrochemical detector or mass spectrometry, which offers high sensitivity and specificity.

-

-

Quantification: The concentration of 5-HIAA is determined by comparing the peak area from the patient sample to that of known standards. The final result is reported as mg of 5-HIAA per 24 hours.

6.3 Protocol 3: Synthesis of Hydroxyindoles via Modified Bischler-Möhlau Reaction

The Bischler-Möhlau reaction is a classic method for synthesizing indoles. A modified version can be used for hydroxyindoles.[17]

-

Reactant Mixing: An aminophenol (e.g., 3-aminophenol) is mixed with an α-hydroxyketone (e.g., benzoin). An acid catalyst, such as hydrochloric acid, is added.

-

Condensation Reaction: The mixture is heated, typically between 130-160°C. The reaction is a condensation, producing water as a byproduct, which can be removed to drive the reaction forward.

-

Cyclization: The intermediate undergoes an intramolecular cyclization to form the indole ring structure.

-

Workup and Purification: After the reaction is complete, the crude product is cooled and neutralized. The resulting mixture often contains multiple isomers (e.g., 4-hydroxy and 6-hydroxyindoles when starting with 3-aminophenol).

-

Isolation of Isomers: The individual hydroxyindole isomers are separated from the mixture using column chromatography, exploiting the different polarities of the isomers.[17]

Signaling Pathways and Workflows

Visualizations of key biochemical and experimental processes provide a clear understanding of the relationships between hydroxyindole compounds.

Conclusion

From its origins in the chemical analysis of dyes to its central role in modern neuroscience and pharmacology, the history of hydroxyindoles is a testament to the power of interdisciplinary scientific inquiry. The discovery of serotonin, born from parallel investigations into gut physiology and cardiovascular control, fundamentally altered our understanding of the brain and body. Today, the hydroxyindole scaffold continues to be a source of inspiration for drug development, with ongoing research revealing new biological roles and therapeutic possibilities for this deceptively simple, yet profoundly important, class of molecules. This guide has provided a historical and technical foundation, intended to support and inform the next generation of discoveries in this ever-evolving field.

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. maps.org [maps.org]

- 4. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 5. Celebrating Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Serotonin - Wikipedia [en.wikipedia.org]

- 10. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Indoles - A promising scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Hydroxyindole | C8H7NO | CID 16054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Biomedical Importance of Indoles [mdpi.com]

- 17. distantreader.org [distantreader.org]

An In-depth Technical Guide on the Spectroscopic Data of Methyl 6-hydroxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxy-1H-indole-2-carboxylate is a member of the indole family, a core scaffold in numerous natural products and pharmacologically active molecules. The strategic placement of a hydroxyl group and a methyl carboxylate on the indole ring makes it a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This technical guide provides a summary of the available spectroscopic data for this compound, alongside a detailed, generalized experimental protocol for its synthesis and characterization based on established methodologies for analogous indole derivatives.

Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data for this compound [1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 192.0655 |

| [M+Na]⁺ | 214.0475 |

| [M+K]⁺ | 230.0214 |

| [M-H]⁻ | 190.0510 |

Note: The data presented in this table is based on computational predictions and should be confirmed with experimental analysis.

For comparative purposes, the experimental spectroscopic data of a closely related compound, Methyl 6-methyl-1H-indole-2-carboxylate, is presented below. This can provide an indication of the expected spectral regions for the title compound.

Table 2: Experimental Spectroscopic Data for Methyl 6-methyl-1H-indole-2-carboxylate

| Data Type | Spectral Features |

| ¹H NMR | Data available in spectral databases.[2] |

| ¹³C NMR | Data available in spectral databases.[2] |

| Mass Spec. | GC-MS data available.[2] |

Experimental Protocols

The following section outlines a generalized experimental protocol for the synthesis and spectroscopic characterization of this compound. The methodology is adapted from established literature procedures for the synthesis of substituted indole-2-carboxylates.

Synthesis of this compound

A common and effective method for the synthesis of indole rings is the Fischer indole synthesis. This reaction involves the cyclization of a phenylhydrazone under acidic conditions. For the synthesis of this compound, a suitable starting material would be the hydrazone derived from 4-hydroxyphenylhydrazine and methyl pyruvate.

Materials:

-

4-Hydroxyphenylhydrazine hydrochloride

-

Methyl pyruvate

-

Ethanol

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-hydroxyphenylhydrazine hydrochloride in ethanol. Add methyl pyruvate to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, the hydrazone can be isolated by filtration or extraction.

-

Fischer Indole Cyclization: The crude hydrazone is then subjected to cyclization. This is typically achieved by heating the hydrazone in the presence of a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid. The reaction mixture is heated at an elevated temperature (e.g., 80-100 °C) for a specified period.

-

Work-up and Purification: After cooling, the reaction mixture is carefully neutralized with a sodium bicarbonate solution. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The purified product should be characterized using a suite of spectroscopic techniques to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum will provide information on the chemical environment of the protons, their multiplicity, and coupling constants, which is essential for structural elucidation.

-

¹³C NMR: A ¹³C NMR spectrum is recorded to identify the number and types of carbon atoms in the molecule.

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

3. Infrared (IR) Spectroscopy:

-

An IR spectrum is recorded to identify the functional groups present in the molecule. Characteristic peaks for the O-H stretch of the hydroxyl group, the N-H stretch of the indole, and the C=O stretch of the ester are expected.

Visualizations

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates the logical relationship and the information obtained from each spectroscopic technique in the characterization process.

Caption: Logical flow of information from spectroscopic techniques for structural confirmation.

References

"biological significance of the indole scaffold in drug discovery"

An In-depth Technical Guide for Researchers and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound biological significance. Its presence in a vast array of natural products, endogenous molecules, and synthetic compounds underscores its evolutionary selection as a key pharmacophore. This technical guide delves into the core aspects of the indole scaffold's role in drug discovery, offering a comprehensive overview of its biological activities, mechanisms of action, and the experimental methodologies used in its evaluation. The structural versatility of indole allows it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][3][4] Over 40 indole-containing drugs have received FDA approval, highlighting the clinical success of this scaffold.[5]

Widespread Therapeutic Applications of Indole Derivatives

The indole scaffold's ability to mimic the structure of peptides and bind to various enzymes and receptors has led to the development of drugs targeting a wide range of diseases.[2][6]

Anticancer Activity

Indole derivatives represent a significant class of anticancer agents, with several compounds approved for clinical use.[7][8][9] Their mechanisms of action are diverse and target key pathways involved in cancer progression.

A notable mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] Furthermore, indole compounds have been shown to inhibit crucial signaling pathways like the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer.[11][12][13] These pathways control cell proliferation, survival, and angiogenesis. Inhibition of these pathways by indole derivatives can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and proteins involved in metastasis (e.g., MMP-9), and the potentiation of apoptosis.[10][14]

Antiviral Activity

The indole nucleus is a key component in several antiviral drugs.[8][12] Indole derivatives have shown efficacy against a range of viruses, including HIV and HCV.[15][16] For instance, Delavirdine is an FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) containing an indole moiety used in the treatment of HIV-1.[15] Other indole derivatives have demonstrated potent anti-HCV activity by targeting viral proteins.[8]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and indole derivatives have emerged as a promising class of compounds.[16][17] They exhibit broad-spectrum activity against various bacteria and fungi.[5][17] The mechanisms of antimicrobial action include the disruption of bacterial membranes and the inhibition of biofilm formation.[1] Some indole-containing hydrazone derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]

Anti-inflammatory Activity

Indole derivatives, such as the well-known NSAID Indomethacin, exert potent anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[1] More recent research has identified novel indole derivatives that modulate other inflammatory pathways, including the NF-κB signaling cascade.[1]

Neuroprotective Activity

The indole scaffold is found in several neuroactive molecules, including the neurotransmitter serotonin and the hormone melatonin.[15] This has inspired the development of indole-based compounds for the treatment of neurodegenerative diseases.[15][18] These compounds can exert neuroprotective effects through various mechanisms, including antioxidant activity, inhibition of protein aggregation (e.g., amyloid-beta), and modulation of neuroinflammatory pathways.[15][19]

Quantitative Data on the Biological Activity of Indole Derivatives

The following tables summarize the biological activity of selected indole derivatives across different therapeutic areas, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Indole Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |

| Chalcone-indole derivative 12 | Various | Cell proliferation | 0.22 - 1.80 | [10] |

| Quinoline-indole derivative 13 | Various | Tubulin polymerization | 2.09 | [10] |

| Benzimidazole-indole derivative 8 | Various | Cell proliferation | 0.05 | [10] |

| Indole-vinyl sulfone derivative 9 | Various | Cell proliferation | - | [10] |

| 3-Aryl-thio derivative 6a | HT29, HepG2, HCT116, T98G | Cytotoxicity | Nanomolar range | [10] |

| 3-Aryl-thio derivative 6b | HT29, HepG2, HCT116, T98G | Cytotoxicity | Nanomolar range | [10] |

| Fused pyrrole[2,3-b]indole 39 | EGFR | Kinase inhibition | 0.019 | [10] |

| Fused pyrrole[2,3-b]indole 40 | EGFR | Kinase inhibition | 0.026 | [10] |

| Fused pyrrole[2,3-b]indole 41 | EGFR | Kinase inhibition | 0.022 | [10] |

| N-alkylindole derivative 2a | MCF-7/Topo | Cell proliferation | 0.10 | [20] |

| N-alkylindole derivative 3a | MCF-7/Topo | Cell proliferation | 0.18 | [20] |

| Indole-based tyrphostin 2a | 518A2 melanoma | Cell proliferation | 1.4 | [20] |

| Indole-based tyrphostin 3a | 518A2 melanoma | Cell proliferation | 0.6 | [20] |

| Ursolic acid indole derivative 5f | SMMC-7721 | Cytotoxicity | 0.56 | [21] |

| Ursolic acid indole derivative 5f | HepG2 | Cytotoxicity | 0.91 | [21] |

| 3-(3-oxoaryl) indole derivative 3a | B16F10 | Cytotoxicity | - | [22] |

| 3-(3-oxoaryl) indole derivative 3a | MCF7 | Cytotoxicity | - | [22] |

| Indole alkaloid 35 | MIA PaCa-2 | Cytotoxicity | 9.5 | [23] |

| Indole alkaloid 36 | HepG2 | Cytotoxicity | 3.5 | [23] |

| Indole alkaloid 36 | Hep3B | Cytotoxicity | 5.87 | [23] |

| p-chlorophenyl-containing analog | MCF-7 | Cytotoxicity | 13.2 | [23] |

| p-chlorophenyl-containing analog | MDA-MB-468 | Cytotoxicity | 8.2 | [23] |

| Indole conjugate (R = 2,4-Cl2) | MCF-7 | Cytotoxicity | 12.2 | [23] |

| Indole conjugate (R = 4-NO2) | MCF-7 | Cytotoxicity | 14.5 | [23] |

| Indole conjugate (R = 2,4-Cl2) | HepG2 | Cytotoxicity | 14.8 | [23] |

| Indole conjugate (R = 4-NO2) | HepG2 | Cytotoxicity | 18.3 | [23] |

| Indole derivative 83 (R = 6-thiophen-3-yl) | MCF-7 | Cytotoxicity | 0.0045 | [23] |

| Indole derivative 83 (R = 7-thiophen-2-yl) | MCF-7 | Cytotoxicity | 0.029 | [23] |

Table 2: Antiviral Activity of Indole Derivatives

| Compound/Derivative | Virus | Assay | EC50 (µM) | IC50 (µM) | Reference(s) |

| Indole compound I | HIV | Antiviral activity | - | 1.4 | [15][16] |

| 5,6-dihydroxyindole carboxamide II | HIV-1 integrase | Enzyme inhibition | - | 1.4 | [15][16] |

| Delavirdine | HIV-1 | Antiviral activity | - | 0.26 | [15][16] |

| Indole derivative IV | HCV | Antiviral activity | 1.16 | - | [15][16] |

| Indole derivative V | HCV | Antiviral activity | 0.6 | - | [15][16] |

| Tetrahydroindole derivative 2 | HCV (gt 1b) | Antiviral activity | 12.4 | - | [8] |

| Tetrahydroindole derivative 2 | HCV (gt 2a) | Antiviral activity | 8.7 | - | [8] |

| Tetrahydroindole derivative 3 | HCV (gt 1b) | Antiviral activity | 7.9 | - | [8] |

| Tetrahydroindole derivative 3 | HCV (gt 2a) | Antiviral activity | 2.6 | - | [8] |

| Indole acryl amide 15 | HCV | Antiviral activity | 1.9 | - | [8] |

| 4-fluorophenyl ring-appended indole 20 | HCV | Antiviral activity | 1.02 | - | [8] |

| 3-fluorophenyl analog 21 | HCV | Antiviral activity | 0.92 | - | [8] |

| Indole derivative 37 | HIV-1 | Antiviral activity | 3.58 | - | [8] |

| TMC647055 | HCV NS5B | Replicon assay | 0.077 | - | [24] |

| Cyanovinyl indole (R-isomer of 70) | HIV-1IIIB | Antiviral activity | 0.019 | - | [24] |

| Indole carboxylate 1 | SARS-CoV-2 3CLpro | Enzyme inhibition | 2.8 | 0.25 | [25] |

| Indole carboxylate 7d | SARS-CoV-2 3CLpro | Enzyme inhibition | - | 0.073 | [25] |

Table 3: Antimicrobial Activity of Indole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Indole-thiadiazole 2c | B. subtilis | 3.125 | [17] |

| Indole-triazole 3c | B. subtilis | 3.125 | [17] |

| Indole-thiadiazole 2h | S. aureus | 6.25 | [17] |

| Indole-triazole 3d | S. aureus | 6.25 | [17] |

| 5-iodoindole | Extensively drug-resistant A. baumannii | 64 | [26] |

| 3-methylindole | Extensively drug-resistant A. baumannii | 64 | [26] |

| 7-hydroxyindole | Extensively drug-resistant A. baumannii | 512 | [26] |

| Indole hydrazone 8 | MRSA | 6.25 | [5] |

| 4-bromo-6-chloroindole | S. aureus | 20-50 | [27] |

| 6-bromo-4-iodoindole | S. aureus | 20-50 | [27] |

| Indole-3-carboxamido-polyamine conjugates | Gram-positive & Gram-negative bacteria, Fungi | - | [28] |

Table 4: Anti-inflammatory and Neuroprotective Activity of Indole Derivatives

| Compound/Derivative | Target/Model | Assay | IC50/EC50 (µM) | Reference(s) |

| Ursolic acid-indole derivative UA-1 | NO inhibition in RAW 264.7 cells | Griess assay | IC50: 2.2 | [9] |

| Indole | Myeloperoxidase (MPO) | MST assay (KD) | 272 | [29] |

| Fascaplysin | Acetylcholinesterase (AChE) | Enzyme inhibition | IC50: ~1.5 | [4] |

| STING inhibitor 4dc | STING inhibition (RAW-Lucia™ ISG cells) | Cell-based assay | IC50: 0.14 | [30] |

| STING inhibitor 4dc | STING inhibition (THP1-Dual™ cells) | Cell-based assay | IC50: 0.39 | [30] |

| Indole-phenolic compounds | Amyloid disaggregation | Biochemical assay | - | [31] |

| Indole derivative 17 | Acrylamide-induced neurotoxicity | In vivo | - | [32] |

Key Experimental Protocols

The evaluation of the biological activity of indole derivatives relies on a battery of well-established in vitro and in vivo assays. This section provides detailed methodologies for key experiments commonly cited in the literature.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[33]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[33][34] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[33]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[33]

-

Compound Treatment: Treat the cells with serial dilutions of the indole derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[35]

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[33][34]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[33]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[22]

Apoptosis Detection: Western Blot Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample, making it invaluable for studying the molecular mechanisms of apoptosis.[6]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to proteins of interest, such as caspases and Bcl-2 family members.[36]

Protocol:

-

Cell Lysis: Treat cells with the indole derivative for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6][35]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[6]

-

SDS-PAGE: Denature the protein samples and separate them on a polyacrylamide gel.[6]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[35]

-

Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[35]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the apoptotic marker of interest (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.[6]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.[6]

-

Detection: Add an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.[6]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the levels of cleaved caspases and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay